Iodobenzyltrimethylammonium
Description
Iodobenzyltrimethylammonium (chemical name: (iodobenzyl)trimethylammonium iodide) is a quaternary ammonium compound characterized by a benzyl group substituted with an iodine atom and a trimethylammonium moiety. It has been studied extensively for its cardiac uptake properties, particularly as an analogue of bretylium, a class III antiarrhythmic agent. Research demonstrates its selective accumulation in sympathetic nerve terminals of the heart, making it valuable for imaging and pharmacological studies .
Key Properties (derived from synthesis protocols and applications):
- Molecular formula: C₁₀H₁₅IN (assuming iodination at the benzyl ring).
- Applications: Cardiac sympathetic innervation imaging, monoamine oxidase (MAO) interaction studies, and as a radiotracer precursor .
Properties
CAS No. |
59777-96-7 |
|---|---|
Molecular Formula |
C10H15IN+ |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
(2-iodophenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C10H15IN/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3/q+1 |
InChI Key |
BWGBWIGMDOMQQR-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1=CC=CC=C1I |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1I |
Synonyms |
2-iodobenzyl-N,N,N-trimethylammonium chloride iodobenzyltrimethylammonium iodobenzyltrimethylammonium chloride iodobenzyltrimethylammonium iodide iodobenzyltrimethylammonium, 125I-labeled UM-360 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzyltrimethylammonium Iodide
Structural Similarity : Both compounds share a benzyl group and a trimethylammonium group but differ in the absence of an iodine substitution on the benzyl ring in benzyltrimethylammonium iodide.
Functional Differences :
[o-((Trimethylsilyl)methyl)benzyl]trimethylammonium Iodide
Structural Similarity : This compound replaces iodine with a trimethylsilyl group on the benzyl ring, altering its electronic and steric properties.
Mechanistic Contrast :
- The iodine substituent enhances radiotracer compatibility, whereas the trimethylsilyl group improves thermal stability for synthetic applications .
Comparison with Functionally Similar Compounds
¹²³I-Meta-Iodobenzylguanidine (¹²³I-MIBG)
Functional Similarity : Both compounds are used in cardiac sympathetic innervation imaging.
| Property | This compound Iodide | ¹²³I-MIBG |
|---|---|---|
| Target | Sympathetic nerve terminals | Norepinephrine transporters |
| Imaging Modality | PET/SPECT (preclinical) | Clinical SPECT |
| Half-Life | ~13 hours (¹²³I) | ~13 hours (¹²³I) |
Research Findings :
Tetramethylammonium Dichloroiodate (TMADCI)
Functional Similarity : Both are iodinating agents, but TMADCI is used for aromatic iodination in synthesis.
Mechanistic Contrast :
- TMADCI’s dichloroiodate moiety enables efficient electrophilic iodination, while this compound’s iodine is inert in synthetic contexts .
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